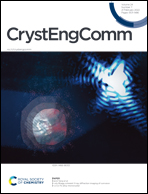Fluconazolium oxalate: synthesis and structural characterization of a highly soluble crystalline form†
CrystEngComm Pub Date: 2019-01-02 DOI: 10.1039/C8CE01729H
Abstract
Fluconazole (FLZ) is one of the most used antifungal drugs worldwide and has been the focus of various investigations with the aim of enhancing its biomedical application. Most of the new solid forms achieved for this drug were determined by powder X-ray diffraction, and a few reports on polymorphs, solvates, cocrystals, and one salt–cocrystal by single-crystal X-ray diffraction (SCXRD) are available. By considering that FLZ is a very weak base (pKa = 1.76, when protonated), salt formation with this drug is expected with the use of very strong organic acids, in order to dislocate the proton from the acid to the FLZ. To the best of our knowledge, only one organic salt of FLZ with picric acid (pKa = 0.38) and one salt–cocrystal (maleate–maleic, pKa1 = 1.92) were reported by SCXRD until now. Having in mind all the advantages that pharmaceutical salts have in drug delivery, in this work we depict the methodology and techniques employed to synthesize a new salt of FLZ using oxalic acid (pKa1 = 1.23). The screening process was initially monitored using Raman spectroscopy, while further characterization by X-ray diffraction (powder and single crystal) and thermal analysis (DSC and TG) was performed to confirm the new salt fluconazolium oxalate (1 : 1). Finally, salt equilibrium solubility studies confirmed an improvement, about 7-fold, when compared to the commercialized active pharmaceutical ingredient (polymorph II). In addition, this is the first reported GRAS (generally regarded as safe) salt of the antifungal drug fluconazole.

Recommended Literature
- [1] Highly stretchable electrochromic hydrogels for use in wearable electronic devices†
- [2] Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination†
- [3] Diastereoselective intramolecular aldol ring closures of threonine derivatives leading to densely functionalised pyroglutamates related to oxazolomycin†
- [4] Front cover
- [5] Synthesis of NN′-dimethyl[2,2](2,5)pyrrolophane from 1,4,7,10-cyclododecanetetraone
- [6] Chitin/egg shell membrane@Fe3O4 nanocomposite hydrogel for efficient removal of Pb2+ from aqueous solution†
- [7] Strong red and NIR emission in NaYF4:Yb3+,Tm3+/QDs nanoheterostructures†
- [8] Inside front cover
- [9] Cascade annulation of malonic diamides: a concise synthesis of polycyclic pyrroloindolines†
- [10] Inside front cover

Journal Name:CrystEngComm
Research Products
-
CAS no.: 19394-61-7
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 10383-90-1









